tetrahydro-2H-pyran-3-amine

DPP-4 inhibition Type 2 diabetes Metabolic disorders

Tetrahydro-2H-pyran-3-amine (CAS 120811-32-7, synonym tetrahydropyran-3-ylamine) is a saturated heterocyclic primary amine comprising a six-membered tetrahydropyran ring with an amine substituent at the 3-position. This compound serves as the foundational scaffold for numerous therapeutically relevant derivatives, notably including the marketed DPP-4 inhibitor omarigliptin (MK-3102) and experimental triple monoamine reuptake inhibitors (TUI).

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 120811-32-7
Cat. No. B052083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydro-2H-pyran-3-amine
CAS120811-32-7
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(COC1)N
InChIInChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2
InChIKeyWUUOEJJGRCQGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2H-pyran-3-amine (CAS 120811-32-7): Core Scaffold for DPP-4 and Monoamine Transporter Inhibitor Development


Tetrahydro-2H-pyran-3-amine (CAS 120811-32-7, synonym tetrahydropyran-3-ylamine) is a saturated heterocyclic primary amine comprising a six-membered tetrahydropyran ring with an amine substituent at the 3-position [1]. This compound serves as the foundational scaffold for numerous therapeutically relevant derivatives, notably including the marketed DPP-4 inhibitor omarigliptin (MK-3102) and experimental triple monoamine reuptake inhibitors (TUI) [2][3]. As a versatile chiral building block available in both racemic and enantiopure ((R)- and (S)-) forms, its procurement value lies in its established utility as a synthetic intermediate for generating structurally diverse compound libraries targeting metabolic and CNS disorders [1].

Why Generic 'Aminotetrahydropyran' Substitution Fails for tetrahydro-2H-pyran-3-amine (CAS 120811-32-7) Procurement


Substitution with generic or unspecified 'aminotetrahydropyran' analogs introduces substantial variability in synthetic outcomes and biological activity due to critical differences in stereochemistry and substitution pattern. The 3-amino regioisomer (tetrahydro-2H-pyran-3-amine) provides a distinct vector for elaboration compared to the 4-amino analogue (tetrahydro-2H-pyran-4-amine), which positions the amine group differently in three-dimensional space [1]. Furthermore, the stereochemical configuration at the C3 position directly determines the pharmacological profile of downstream DPP-4 inhibitors: the (2R,3S,5R) configuration is essential for omarigliptin's picomolar potency, while alternative stereoisomers yield substantially reduced or abolished activity [2][3]. Procurement of racemic material versus single enantiomers therefore dictates the viability of subsequent asymmetric synthesis and the ultimate biological readout.

Tetrahydro-2H-pyran-3-amine (CAS 120811-32-7): Quantitative Differentiation Evidence Against Structural Analogs


DPP-4 Inhibitory Potency: Tetrahydro-2H-pyran-3-amine Demonstrates Sub-Micromolar Activity as a Parent Scaffold

Tetrahydro-2H-pyran-3-amine (tetrahydropyran-3-ylamine) exhibits intrinsic DPP-4 inhibitory activity with IC50 values of 0.6 μM in human plasma and 0.2 μM in vitro . This establishes the unsubstituted 3-aminotetrahydropyran core as a competent DPP-4 pharmacophore, in contrast to the 4-amino regioisomer (tetrahydro-2H-pyran-4-amine) for which no comparable DPP-4 inhibition data have been reported in primary literature .

DPP-4 inhibition Type 2 diabetes Metabolic disorders

Synthetic Utility: Tetrahydro-2H-pyran-3-amine Enables Convergent Synthesis of Marketed DPP-4 Inhibitor Omarigliptin

The (2R,3S,5R)-configured 2,3,5-trisubstituted tetrahydropyran core derived from tetrahydro-2H-pyran-3-amine is essential for the synthesis of omarigliptin (MK-3102), a once-weekly DPP-4 inhibitor with an IC50 of 1.6–2.2 nM against human DPP-4 [1][2]. The synthesis proceeds via reductive amination of tetrahydropyranone 8b with methylsulfonylpyrrolopyrazole 10, followed by deprotection to yield the final product [1].

Asymmetric synthesis DPP-4 inhibitor Omarigliptin

Enantiomeric Purity Requirements: (2R,3S,5R) Stereochemistry Dictates DPP-4 Inhibitory Potency

In the synthesis of omarigliptin and related DPP-4 inhibitors, the (2R,3S,5R) absolute configuration of the 2,3,5-trisubstituted tetrahydropyran core is critical for high-affinity DPP-4 binding [1]. Alternative stereoisomers exhibit substantially reduced potency, with the (2R,3S,5R)-configured compound 23 achieving an IC50 in the low nanomolar range against human DPP-4 [1].

Chiral building block Stereoselective synthesis Enantiomeric purity

Tetrahydro-2H-pyran-3-amine (CAS 120811-32-7): Evidence-Based Research and Industrial Application Scenarios


Synthesis of Stereochemically Defined 2,3,5-Trisubstituted DPP-4 Inhibitors (e.g., Omarigliptin Analogues)

Utilize tetrahydro-2H-pyran-3-amine as the core chiral scaffold for constructing 2,3,5-trisubstituted tetrahydropyran derivatives. The (2R,3S,5R)-configured analogues, exemplified by omarigliptin, achieve DPP-4 IC50 values of 1.6–2.2 nM, representing picomolar potency suitable for once-weekly type 2 diabetes therapy [1][2].

Development of Triple Monoamine Reuptake Inhibitors (TUI) for CNS Disorders

Elaborate tetrahydro-2H-pyran-3-amine into 6-benzhydryl-N-benzyl substituted derivatives as described by Santra et al. (2012). Optimized analogue 2g exhibits balanced Ki values of 60 nM (DAT), 79 nM (SERT), and 70.3 nM (NET) in rat brain synaptosomal uptake assays, and demonstrates in vivo antidepressant-like activity in the rat forced swim test [3].

Biocatalytic Transamination for Enantiopure Building Block Production

Employ ω-transaminase (ω-TA) biocatalysis for the asymmetric synthesis of enantiomerically pure (R)- or (S)-tetrahydro-2H-pyran-3-amine from the corresponding ketone precursor. This enzymatic approach enables access to single-enantiomer building blocks required for stereoselective elaboration of DPP-4 inhibitors and TUI scaffolds [4].

Solid-Phase Synthesis of Substituted Tetrahydropyran Peptidomimetics

Incorporate tetrahydro-2H-pyran-3-amine into solid-phase synthetic protocols for generating conformationally constrained peptidomimetic libraries. The tetrahydropyran ring imposes defined conformational restrictions on peptide backbones, enabling systematic exploration of sugar- and amino acid-mimetic scaffolds for drug discovery [5].

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